molecular formula C16H22F3N5O2 B12225139 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one

Cat. No.: B12225139
M. Wt: 373.37 g/mol
InChI Key: MCUDHODMGXZSOW-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one is a complex organic compound featuring a morpholine ring, a piperidine ring, and a trifluoromethyl-substituted pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving morpholine and an appropriate precursor, such as a halogenated ketone.

    Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving suitable amines and aldehydes or ketones.

    Trifluoromethyl Pyrimidine Introduction: The trifluoromethyl-substituted pyrimidine is incorporated through nucleophilic substitution reactions, often using trifluoromethylated reagents and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the morpholine and piperidine rings contribute to its overall stability and solubility. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)butane-1,3-dione: A simpler morpholine derivative with different pharmacological properties.

    2-(Morpholin-4-yl)-6-(trifluoromethyl)pyrimidine: A related compound with a similar trifluoromethyl pyrimidine moiety but lacking the piperidine ring.

Uniqueness

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one is unique due to its combination of a morpholine ring, a piperidine ring, and a trifluoromethyl-substituted pyrimidine. This structural complexity contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C16H22F3N5O2

Molecular Weight

373.37 g/mol

IUPAC Name

1-morpholin-4-yl-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H22F3N5O2/c17-16(18,19)13-9-14(21-11-20-13)22-12-1-3-23(4-2-12)10-15(25)24-5-7-26-8-6-24/h9,11-12H,1-8,10H2,(H,20,21,22)

InChI Key

MCUDHODMGXZSOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=NC(=C2)C(F)(F)F)CC(=O)N3CCOCC3

Origin of Product

United States

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